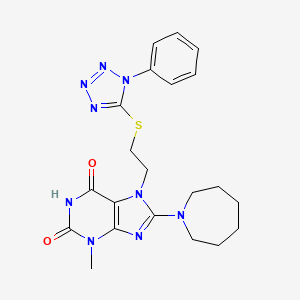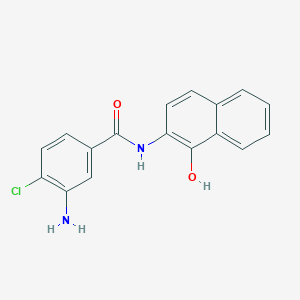![molecular formula C25H25N5O2 B6479784 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 873076-30-3](/img/structure/B6479784.png)
1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications across various scientific fields. This compound falls under the class of purine derivatives and exhibits unique structural properties that make it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions, starting from simple precursors such as benzaldehyde and pyrimidine derivatives. The process typically includes condensation reactions, followed by cyclization and various functional group modifications under controlled conditions. Solvents like dichloromethane and catalysts such as Lewis acids are often employed.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, such as:
Oxidation: Typically involves reagents like potassium permanganate, yielding oxidized derivatives.
Reduction: Reagents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitutions can be carried out using halides and other reactive groups.
Common Reagents and Conditions: Reagents such as Grignard reagents, halogens, and transition metal catalysts are commonly used in these reactions. Conditions often involve specific pH ranges, temperature controls, and inert atmospheres to ensure selective and efficient transformations.
Major Products Formed: Reactions can yield a variety of products, including hydroxylated, halogenated, and alkylated derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
In Chemistry: This compound is used as a building block in the synthesis of other complex molecules and materials. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
In Biology and Medicine: It shows potential as a pharmacophore in drug discovery due to its structural similarity to biologically active molecules. Research is focused on its interaction with enzymes and receptors, exploring its potential as an anticancer, antiviral, and anti-inflammatory agent.
In Industry: Applications extend to the development of new materials with specific electronic, optical, and catalytic properties. Its derivatives are used in the manufacture of polymers, dyes, and advanced functional materials.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological responses. The mechanism often involves binding to the active site of the target protein, altering its conformation and activity. Pathways involved include signal transduction, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared to similar purine derivatives like caffeine and theobromine. While they share a common purine core, the presence of different substituents, such as methyl, phenyl, and alkenyl groups, provides unique chemical and biological properties. This compound's distinct structure offers a unique profile of reactivity and interaction, differentiating it from other similar molecules in both its synthetic pathways and applications.
Propiedades
IUPAC Name |
1,7-dimethyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-18-16-29(20-13-7-4-8-14-20)24-26-22-21(30(24)17-18)23(31)28(25(32)27(22)2)15-9-12-19-10-5-3-6-11-19/h3-14,18H,15-17H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBYEZZXGYAOCV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479705.png)
![N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6479716.png)


![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479746.png)
![N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B6479748.png)
![8-(3-chloro-4-methoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479750.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479754.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479755.png)
![8-(butan-2-yl)-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479756.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479763.png)
![ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate](/img/structure/B6479769.png)
![1-methyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479771.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479775.png)
